MC1220 - 391681-51-9

MC1220

Catalog Number: EVT-255207
CAS Number: 391681-51-9
Molecular Formula: C15H17F2N3O
Molecular Weight: 293.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Topical nonnucleoside reverse transcriptase inhibitor, partially preventing vaginal RT-SHIV infection of macaques; High Quality Biochemicals for Research Uses
Source and Classification

MC1220 was developed from a series of chemical compounds aimed at targeting HIV. It falls under the classification of non-nucleoside reverse transcriptase inhibitors, a category of antiretroviral drugs that interfere with the action of reverse transcriptase, thereby preventing viral replication. The synthesis and characterization of MC1220 are documented in various research studies, highlighting its potential utility in HIV treatment protocols .

Synthesis Analysis

Methods and Technical Details

The synthesis of MC1220 involves a multi-step chemical process. A notable synthetic route includes the condensation reaction of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine with other reagents to yield the final product. This method has been characterized as facile and efficient, allowing for the production of MC1220 in a laboratory setting .

The synthetic pathway typically comprises:

  1. Starting Materials: 4,6-dichloro-N,N-dimethylpyrimidin-2-amine.
  2. Reagents: Various reagents are used to facilitate the condensation reaction.
  3. Conditions: Specific temperature and solvent conditions are maintained to optimize yield.

This synthetic approach has been refined through structure-based design and molecular modeling studies, which help in understanding the structure-activity relationship of MC1220 and its analogs .

Molecular Structure Analysis

Structure and Data

The molecular structure of MC1220 can be represented by its chemical formula, which includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen. The precise arrangement of these atoms defines its functional properties as an NNRTI.

The structural analysis utilizes techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate its molecular framework. These analyses provide insights into connectivity patterns among atoms, helping researchers confirm the compound's identity .

Chemical Reactions Analysis

Reactions and Technical Details

MC1220 undergoes various chemical reactions that are essential for its function as an NNRTI. The primary reaction mechanism involves binding to the reverse transcriptase enzyme, which inhibits its activity. This inhibition is critical in preventing HIV from replicating within host cells.

Research indicates that modifications to the MC1220 structure can lead to different reactivity profiles and biological activities. For instance, synthesizing analogs with slight variations can enhance efficacy or reduce toxicity .

Mechanism of Action

Process and Data

The mechanism of action for MC1220 involves direct interaction with the reverse transcriptase enzyme. Upon binding to this enzyme, MC1220 induces conformational changes that disrupt the enzyme's function, effectively blocking the transcription of viral RNA into DNA. This action prevents HIV from integrating into the host genome and replicating.

Studies on non-human primate models have demonstrated that MC1220 can provide protective effects against HIV infection when administered correctly, showcasing its potential as a microbicide .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of MC1220 include:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity.

Chemical properties include stability under various pH conditions and reactivity with nucleophiles due to its halogenated structure.

Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration during synthesis .

Applications

Scientific Uses

MC1220 has significant implications in HIV research and treatment strategies. Its primary applications include:

  • Microbicide Development: As a topical agent to prevent HIV transmission.
  • Research Tool: Used in studies exploring drug resistance mechanisms in HIV.
  • Analog Development: Synthesis of analogs for enhanced efficacy or reduced side effects.

Ongoing research continues to explore new formulations and delivery methods to maximize the therapeutic potential of MC1220 in combating HIV .

Introduction to MC1220 in HIV-1 Prevention Research

Role of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in Antiretroviral Therapy

NNRTIs constitute a cornerstone of antiretroviral therapy through their unique mechanism of allosteric inhibition of HIV-1 reverse transcriptase. Unlike nucleoside analogs that compete for incorporation into nascent viral DNA, NNRTIs bind to a distinct hydrophobic pocket (p66 subunit) near the enzyme's active site, inducing conformational changes that dramatically reduce its catalytic efficiency. This mechanism provides high specificity for HIV-1 RT over cellular polymerases, minimizing host toxicity. The chemical class exhibits exceptional antiviral potency, with in vitro IC₅₀ values typically in the low nanomolar range against wild-type virus. However, their low genetic barrier to resistance—where single point mutations (e.g., K103N, Y181C) can confer high-level cross-resistance—represents a significant therapeutic challenge, necessitating combination approaches in treatment contexts. For prevention applications, this vulnerability is mitigated by the absence of established infection during microbicide use [4] [6] [10].

Table 1: Key NNRTIs in HIV-1 Treatment and Prevention

CompoundChemical ClassTherapeutic UseMicrobicide Development Stage
DapivirineDiarylpyrimidineNot approvedPhase III (vaginal ring)
MC1220BenzylpyrimidineNot approvedPreclinical (gel/ring)
RilpivirineDiarylpyrimidineApproved (oral/injectable)Not developed
EfavirenzBenzoxazinoneApproved (oral)Discontinued
EtravirineDiarylpyrimidineApproved (oral)Not developed

MC1220 as a Novel Microbicide Candidate for Coitally Independent HIV-1 Prophylaxis

MC1220 (molecular formula: C₁₄H₁₂F₂N₄) belongs to the benzylpyrimidine analogue class of NNRTIs, characterized by a core structure featuring a fluorinated phenylacetonitrile moiety linked to a substituted pyrimidine ring. This configuration facilitates optimal interaction with the NNRTI-binding pocket through π-π stacking, hydrogen bonding, and hydrophobic contacts. Biochemical analyses demonstrate exceptional RT affinity, with MC1220 inhibiting HIV-1 reverse transcriptase at picomolar concentrations—significantly exceeding the potency of first-generation NNRTIs like nevirapine. Crucially, structural modifications explored in analogue studies (e.g., fluoro substitution at specific positions) have yielded derivatives with comparable activity while optimizing physicochemical properties for topical delivery, such as enhanced lipophilicity (logP ~3.2) and thermal stability [2] [5].

In preclinical efficacy testing, MC1220 incorporated into liposomal gel formulations demonstrated significant protection in the rhesus macaque RT-SHIV vaginal challenge model—the gold standard for evaluating anti-HIV-1 NNRTIs. Key findings revealed:

  • Dose-dependent protection: Single application of 0.5% MC1220 gel protected 2/4 animals (50%), while 1.5% gel protected 2/5 animals (40%) [1].
  • Enhanced multi-dose efficacy: Four consecutive daily applications of 0.5% MC1220 gel increased protection to 3/5 animals (60%), compared to 0/5 controls infected [1].
  • Viral load suppression: Treated but infected animals exhibited significantly lower plasma viral RNA at necropsy (p=0.05) and preserved CD4⁺ T-cell counts at peak viremia compared to untreated controls [1] [5].

Notably, a separate study testing 0.1% and 0.5% gel concentrations confirmed the concentration threshold effect: Only the higher concentration (0.5%) provided substantial protection (3/5 animals uninfected) against single high-dose vaginal challenge, while 0.1% showed minimal efficacy (1/5 protected) [5] [7]. Intriguingly, some protected animals developed virus-specific T-cell responses without detectable viremia or seroconversion, suggesting abortive infection potentially blocked at mucosal stages [5] [7].

Table 2: Summary of MC1220 Gel Efficacy in Macaque Vaginal Challenge Studies

Study ProtocolMC1220 ConcentrationApplication RegimenAnimals Protected/TotalViral Load Reduction in Infected
Stolte-Leeb et al. [5]0.1%Single dose1/5Not significant
Stolte-Leeb et al. [5]0.5%Single dose3/5Significant (p<0.05)
Antimisiaris et al. [1]0.5%Single dose2/4Significant (p=0.05)
Antimisiaris et al. [1]1.5%Single dose2/5Significant (p=0.05)
Antimisiaris et al. [1]0.5%Daily × 4 days3/5Significant (p=0.05)

Historical Context: Transition from Liposomal Gel Formulations to Sustained-Release Vaginal Rings

Initial MC1220 formulations employed liposomal encapsulation within hydrogel vehicles to enhance vaginal retention and epithelial permeability. Liposomes—spherical phospholipid bilayers—entrapped the hydrophobic drug, protecting it from enzymatic degradation while facilitating transmucosal diffusion. This technology demonstrated improved pharmacokinetics over unencapsulated drug suspensions in ex vivo models, with liposomal gels maintaining tissue concentrations above the IC₉₀ for >24 hours post-application. However, the coitally-dependent nature of gels requiring precise timing before exposure posed significant adherence challenges, particularly for women lacking control over sexual encounters. Clinical trials of other microbicide gels (e.g., CAPRISA 004) revealed inconsistent use severely undermined efficacy, despite potent in vitro activity [1] [4] [6].

This limitation catalyzed the development of sustained-release vaginal rings, torus-shaped elastomeric devices providing continuous drug delivery over weeks to months. Silicone elastomer rings, fabricated via addition-cure chemistry (e.g., MED-4870, LSR9-9508-30), offer superior biocompatibility and tunable release kinetics. MC1220's physicochemical profile—moderate molecular weight (~276 Da), high lipophilicity, and low crystallinity—renders it ideal for incorporation into matrix-type rings where drug is homogeneously dispersed. Release follows Fickian diffusion: Drug near the surface elutes first, creating a depletion zone through which inner drug must diffuse, resulting in gradually declining release rates. While MC1220-specific ring data remains limited in public literature, analogous NNRTI rings (e.g., dapivirine) demonstrate sustained release >30 days, achieving vaginal fluid concentrations 1000-fold above IC₅₀ [3] [8].

The field is advancing toward multi-drug rings combining NNRTIs with entry inhibitors (e.g., maraviroc) or nucleoside analogs, mimicking successful HAART strategies. These leverage synergistic mechanisms to increase efficacy and combat resistance. For example, matrix rings co-formulating dapivirine (25mg) and maraviroc (100mg) in silicone elastomer demonstrated stable dual release over 29 days in vitro, with thermal analysis confirming drug stability post-manufacturing. Such platforms represent the logical progression for MC1220, potentially integrating it with complementary antiretroviral agents to maximize protection breadth [3] [8] [9].

Table 3: Evolution of Sustained-Release Vaginal Ring Technologies for Microbicides

Ring DesignRelease MechanismDrug ExamplesRelease DurationAdvantages for MC1220
Matrix (Homogeneous)Drug dispersed throughout polymer; diffusion-controlledDapivirine, MC1220 (theoretical)Weeks to monthsSimple manufacturing; high payload
Reservoir (Core)Drug core surrounded by rate-controlling membraneDapivirine, LevonorgestrelMonths to yearsZero-order kinetics; longer duration
SandwichDrug layer between inert core and outer membraneSteroids (experimental)MonthsProtects unstable drugs
Exposed CoreDrug cores exposed via windows in sheath5P12-RANTES (protein)WeeksEnables macromolecule delivery
Multi-CompartmentMultiple discrete drug coresDapivirine + MaravirocMonthsCombination therapy feasible

Properties

CAS Number

391681-51-9

Product Name

MC1220

IUPAC Name

4-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-6-one

Molecular Formula

C15H17F2N3O

Molecular Weight

293.31 g/mol

InChI

InChI=1S/C15H17F2N3O/c1-8(12-10(16)6-5-7-11(12)17)13-9(2)14(21)19-15(18-13)20(3)4/h5-8H,1-4H3,(H,18,19,21)

InChI Key

AUVZNKJXGYXDKP-UHFFFAOYSA-N

SMILES

CC1=C(N=C(NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F

Synonyms

MC-1220; 6-[1-(2,6-Difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one

Canonical SMILES

CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F

Isomeric SMILES

CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.